3-(环戊基氨基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chemical Looping Approach for Propan-1-ol Production

A novel chemical looping approach has been investigated for the production of propan-1-ol from propylene . This process involves silver- and gold-based catalysts supported on SrFeO3−δ perovskite. The catalysts exhibit up to 70–80% selectivity towards propan-1-ol at temperatures between 260–300 °C, with minimal formation of the secondary alcohol, propan-2-ol .

Selective Oxidation of Propylene

The selective oxidation of propylene to create value-added C3 products like propan-1-ol is a significant challenge in heterogeneous catalysis . Silver-based catalysts on metal oxide supports have been widely investigated for this purpose, with the aim of improving selectivity towards C3 oxygenates .

Catalyst Characterization and Optimization

Characterization techniques such as X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS) are used to optimize catalysts for the production of propan-1-ol . These methods help in understanding the catalyst structure and the surface interactions that lead to the selective formation of propan-1-ol.

Environmental Impact Reduction

The chemical looping approach for propan-1-ol production offers an environmentally friendly alternative to traditional methods. It avoids the use of chlorohydrin and hydroperoxide processes, which have associated environmental and economic issues .

Propylene Conversion Efficiency

Research aims to increase the conversion efficiency of propylene to propan-1-ol. Current methods achieve low propylene conversion rates (approximately 0.5–1.5%), indicating a need for further research and development in this area .

Mechanistic Studies

Understanding the mechanisms of propan-1-ol formation under chemical looping conditions is crucial. Studies suggest intermediates such as propylene oxide or allyl alcohol may play a role in the formation of propan-1-ol .

安全和危害

The safety data sheet for 3-(Cyclopentylamino)propan-1-OL suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

属性

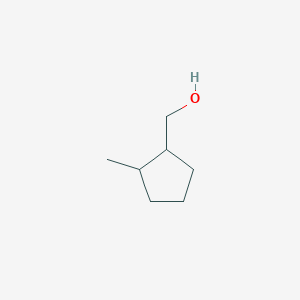

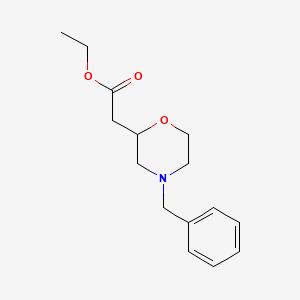

IUPAC Name |

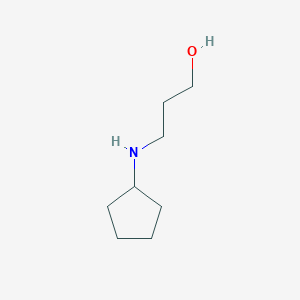

3-(cyclopentylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-7-3-6-9-8-4-1-2-5-8/h8-10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGWOXFZBHODPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506906 |

Source

|

| Record name | 3-(Cyclopentylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentylamino)propan-1-OL | |

CAS RN |

55611-99-9 |

Source

|

| Record name | 3-(Cyclopentylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。